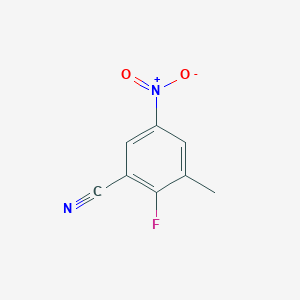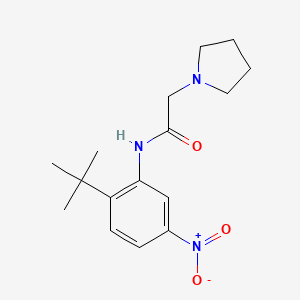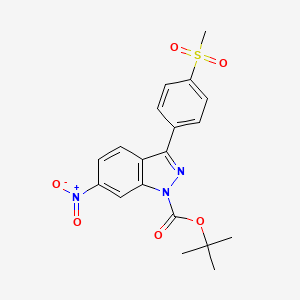
2-Fluoro-3-methyl-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methyl-5-nitrobenzonitrile is a fluorinated aromatic compound characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a nitrile group attached to a benzene ring. This compound is known for its unique chemical properties and versatility in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: One common method involves the nitration of 2-fluoro-3-methylbenzonitrile using nitric acid and sulfuric acid as reagents. The reaction is typically carried out at low temperatures to control the formation of by-products.
Halogenation Reaction: Another approach is the halogenation of 3-methyl-5-nitrobenzonitrile using fluorine gas or a fluorinating agent like xenon difluoride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.
Reduction: Iron powder, hydrogen gas, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium fluoride, and other nucleophilic reagents.
Major Products Formed:
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines, hydrazines.
Substitution: Fluorinated aromatic compounds, nitriles.
Scientific Research Applications
2-Fluoro-3-methyl-5-nitrobenzonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block for synthesizing various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. The presence of the nitro group allows it to interact with biological macromolecules, while the fluorine atom enhances its binding affinity. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
2-Fluoro-3-methyl-5-nitrobenzonitrile is unique due to its combination of functional groups. Similar compounds include:
2-Fluoro-5-nitrobenzonitrile: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-5-nitrobenzonitrile: Lacks the fluorine atom, leading to variations in chemical behavior.
2-Fluoro-3-nitrobenzonitrile: Different positioning of the nitro group affects its properties and uses.
These compounds share similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-fluoro-3-methyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,1H3 |
InChI Key |
HDVGSUHCIZIHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)






![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

